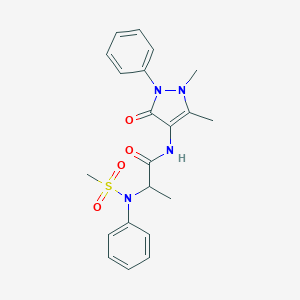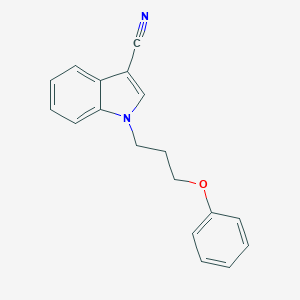![molecular formula C24H26N2O3S B297917 methyl 4-{[(2E,5E)-5-(4-tert-butylbenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297917.png)
methyl 4-{[(2E,5E)-5-(4-tert-butylbenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-{[(2E,5E)-5-(4-tert-butylbenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate, commonly known as MTTB, is a synthetic compound that has garnered significant interest in the scientific community due to its potential applications in various fields. MTTB is a thiazolidine derivative, which has been synthesized through a multi-step process.
Mécanisme D'action
MTTB exerts its biological activity by inhibiting the activity of the mitochondrial enzyme complex II. This inhibition leads to the accumulation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. MTTB has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
MTTB has been shown to have a low toxicity profile in vitro and in vivo. Studies have shown that MTTB does not induce significant cytotoxicity in normal human cells. MTTB has also been shown to have a low toxicity profile in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
MTTB has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the laboratory. MTTB has also been shown to have a high purity and high yield, which makes it an ideal compound for research. However, MTTB has some limitations as a research tool. It is a relatively new compound, and its biological activity is not fully understood. Further research is needed to elucidate the mechanism of action of MTTB and its potential applications in various fields.
Orientations Futures
There are several future directions for research on MTTB. In the field of medicine, further studies are needed to determine the efficacy of MTTB as an anticancer agent in vivo. Studies are also needed to determine the potential use of MTTB as an antibacterial and antifungal agent. In the field of material science, further studies are needed to explore the potential use of MTTB as a building block for the synthesis of novel materials. Overall, MTTB has shown promising results as a research tool, and further studies are needed to fully explore its potential applications in various fields.
Méthodes De Synthèse
MTTB has been synthesized through a multi-step process that involves the condensation of 4-amino benzoic acid with 2-ethyl-3-methyl thiazolidine-4-carboxylic acid. The resulting compound is then reacted with 4-tert-butylbenzaldehyde to produce the final product, MTTB. The synthesis method has been optimized to yield high purity and high yield of MTTB.
Applications De Recherche Scientifique
MTTB has been extensively studied for its potential applications in various fields. In the field of medicine, MTTB has shown promising results as an anticancer agent. Studies have shown that MTTB induces apoptosis in cancer cells by inhibiting the activity of the mitochondrial enzyme complex II. MTTB has also been studied for its potential use as an antibacterial and antifungal agent.
In the field of material science, MTTB has been used as a building block for the synthesis of novel materials. MTTB has been incorporated into metal-organic frameworks (MOFs), which have shown promising results in gas storage and separation.
Propriétés
Nom du produit |
methyl 4-{[(2E,5E)-5-(4-tert-butylbenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate |
|---|---|
Formule moléculaire |
C24H26N2O3S |
Poids moléculaire |
422.5 g/mol |
Nom IUPAC |
methyl 4-[[(5E)-5-[(4-tert-butylphenyl)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C24H26N2O3S/c1-6-26-21(27)20(15-16-7-11-18(12-8-16)24(2,3)4)30-23(26)25-19-13-9-17(10-14-19)22(28)29-5/h7-15H,6H2,1-5H3/b20-15+,25-23? |
Clé InChI |
VIMTWHUJXXKFTN-HYNSQCECSA-N |
SMILES isomérique |
CCN1C(=O)/C(=C\C2=CC=C(C=C2)C(C)(C)C)/SC1=NC3=CC=C(C=C3)C(=O)OC |
SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)C(C)(C)C)SC1=NC3=CC=C(C=C3)C(=O)OC |
SMILES canonique |
CCN1C(=O)C(=CC2=CC=C(C=C2)C(C)(C)C)SC1=NC3=CC=C(C=C3)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Allyl-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B297834.png)
![4-[[4-[(E)-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy]methyl]benzoic acid](/img/structure/B297836.png)
![3-allyl-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B297837.png)
![N-(2-ethylphenyl)-2-[(methylsulfonyl)anilino]propanamide](/img/structure/B297839.png)
![2-{2-methoxy[(4-methylphenyl)sulfonyl]anilino}-N-[2-(phenylsulfanyl)ethyl]acetamide](/img/structure/B297840.png)
![N-cyclopentyl-2-{[(4-ethoxyphenyl)sulfonyl]anilino}acetamide](/img/structure/B297841.png)

![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B297843.png)
![methyl 4-[[(5E)-5-(1H-indol-3-ylmethylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate](/img/structure/B297845.png)
![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-ethoxy-N-phenylbenzenesulfonamide](/img/structure/B297847.png)

![Ethyl 4-({5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B297851.png)

